

Technical Guide: Pentoxifylline-d6 and its Synonyms in Bioanalytical Research

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Compound of Interest

Compound Name: Pentoxifylline-d6

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This technical guide provides an in-depth overview of **Pentoxifylline-d6** (Oxpentifylline-d6), a deuterated analog of Pentoxifylline, and its application in bioanalytical methodologies. This document details its chemical synonyms and identifiers, experimental protocols for its use as an internal standard, quantitative data from pharmacokinetic studies, and the signaling pathways influenced by its non-deuterated form, Pentoxifylline.

Chemical Synonyms and Identifiers

Pentoxifylline-d6 is a stable isotope-labeled version of Pentoxifylline, where six hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of Pentoxifylline in biological matrices.

| Identifier | Value |
|-------------------|--|
| Primary Synonym | Oxpentifylline-d6 |
| Systematic Name | 1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione |
| Other Synonyms | Pentoxifylline D6, BL-191-d6, PTX-d6 |
| CAS Number | 1185878-98-1[1] |
| Molecular Formula | C ₁₃ H ₁₂ D ₆ N ₄ O ₃ |
| Molecular Weight | 284.34 g/mol [2] |

Experimental Protocols: Quantification of Pentoxifylline using Pentoxifylline-d6 as an Internal Standard

Pentoxifylline-d6 is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Pentoxifylline quantification in biological samples such as plasma.[3]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Pentoxifylline and **Pentoxifylline-d6** from plasma samples.[3][4]

- To a 30 µL aliquot of rat plasma, add a working solution of **Pentoxifylline-d6** (IS).
- Add methanol for protein precipitation.
- Vortex the mixture for 1 minute.
- Centrifuge the sample at 13,000 x g for 3 minutes to pellet the precipitated proteins.[5]
- Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides an example of LC-MS/MS conditions for the simultaneous quantification of Pentoxifylline, its metabolites, and **Pentoxifylline-d6**.

Table 1: Chromatographic Conditions[3][6]

| Parameter | Condition |
|--------------------|---|
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) |
| Mobile Phase | 0.1% formic acid in water and methanol (20:80, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |

Table 2: Mass Spectrometric Parameters[3][6]

| Parameter | Setting |
|-------------------------------------|--|
| Mass Spectrometer | API 4000 triple-quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pentoxifylline Transition | m/z 279.3 > 181.1 |
| Pentoxifylline-d6 (IS) Transition | m/z 285.3 > 187.1 |
| Lisofylline (Metabolite) Transition | m/z 281.1 > 263.1 > 160.90 |
| PTX-M5 (Metabolite) Transition | m/z 267.1 > 249.0 > 220.9 |

Quantitative Data

The use of **Pentoxifylline-d6** as an internal standard allows for the generation of robust quantitative data for pharmacokinetic studies of Pentoxifylline.

Table 3: LC-MS/MS Method Validation Parameters for Pentoxifylline Quantification[3][4][7][8]

| Parameter | Value |
|---------------------------------------|------------------|
| Linearity Range | 2–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 10% |
| Accuracy | 88.65% to 97.18% |
| Recovery | 83.50% to 90.10% |

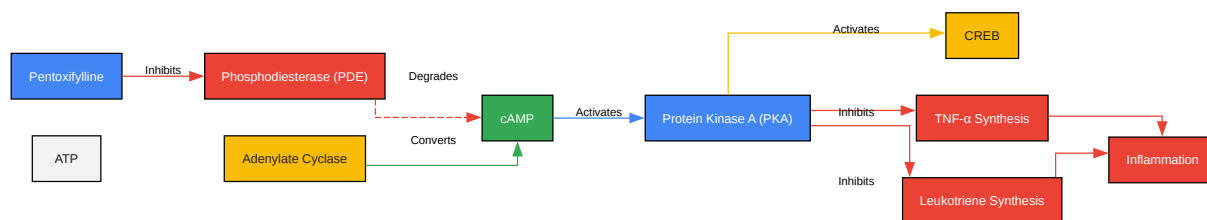
Table 4: Pharmacokinetic Parameters of Pentoxifylline in Healthy Volunteers (400 mg oral dose)[8][9]

| Parameter | Value |
|---|--------------------------|
| C _{max} (Peak Plasma Concentration) | 1607 ng/mL (Fasted) |
| T _{max} (Time to Peak Concentration) | 0.29 - 0.41 hours |
| AUC _{0–t} (Area Under the Curve) | 4684.08 h*ng/mL (Fasted) |
| Elimination Half-life | 0.39 - 0.84 hours |

Signaling Pathways of Pentoxifylline

Pentoxifylline, the non-deuterated parent compound, exerts its therapeutic effects through various mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor.[1][10][11] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates several downstream signaling pathways.

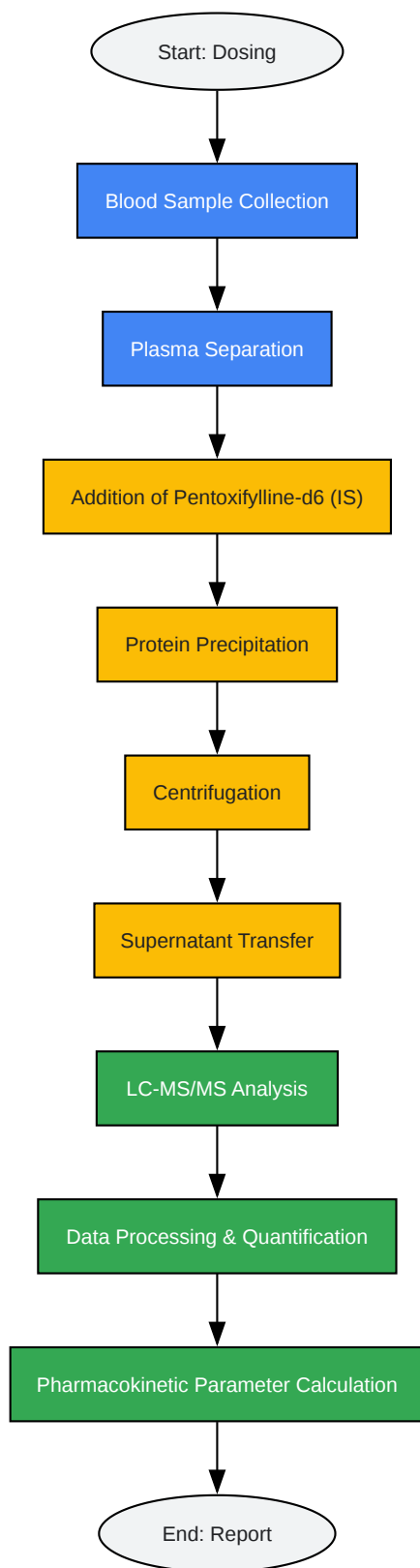
cAMP-Mediated Anti-inflammatory Pathway



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Caption: Pentoxifylline inhibits PDE, increasing cAMP and activating PKA, which suppresses pro-inflammatory mediator synthesis.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for pharmacokinetic analysis of Pentoxifylline using **Pentoxifylline-d6** as an internal standard.

Conclusion

Pentoxifylline-d6, also known as Oxpentifylline-d6, is an indispensable tool for the accurate and reliable quantification of Pentoxifylline in biological matrices. Its use as an internal standard in LC-MS/MS assays is well-established, with detailed protocols and validation data readily available. Understanding the underlying signaling pathways of the parent compound, Pentoxifylline, provides crucial context for its pharmacological effects, which include anti-inflammatory and hemorheological properties mediated through the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, facilitating the effective use of **Pentoxifylline-d6** in their studies.

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